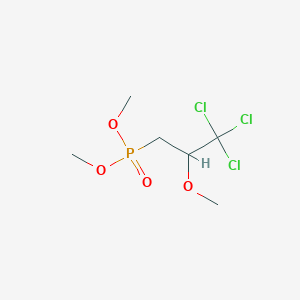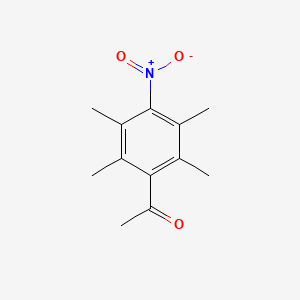![molecular formula C13H22N2 B14486564 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine CAS No. 64730-00-3](/img/structure/B14486564.png)
1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine is an organic compound that features a cyclohexa-1,4-diene ring attached to a piperidine ring via an ethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the cyclohexa-1,4-diene derivative with the piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The cyclohexa-1,4-diene ring can be oxidized to form aromatic compounds.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Aromatic compounds such as benzene derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Vergleich Mit ähnlichen Verbindungen
1,3-Cyclohexadiene: An isomer of cyclohexa-1,4-diene with different reactivity and properties.
γ-Terpinene: A terpenoid with a similar cyclohexadiene structure but different functional groups and applications.
Uniqueness: 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine is unique due to its combination of a cyclohexa-1,4-diene ring and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64730-00-3 |
|---|---|
Molekularformel |
C13H22N2 |
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
1-(1-cyclohexa-1,4-dien-1-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H22N2/c1-11(12-5-3-2-4-6-12)15-9-7-13(14)8-10-15/h2-3,6,11,13H,4-5,7-10,14H2,1H3 |
InChI-Schlüssel |
UAXZUYLPYORRNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CCC=CC1)N2CCC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-](/img/structure/B14486482.png)
![6-Methyl-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14486496.png)


![Methyl 3-[3,4-bis(acetyloxy)phenyl]prop-2-enoate](/img/structure/B14486503.png)


![6-Methyl[1,3,4]thiadiazolo[3,2-d]tetrazole](/img/structure/B14486517.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-4-(dimethylamino)butan-1-one](/img/structure/B14486519.png)




![2-[2-(tert-Butylperoxy)propan-2-yl]phenol](/img/structure/B14486577.png)
